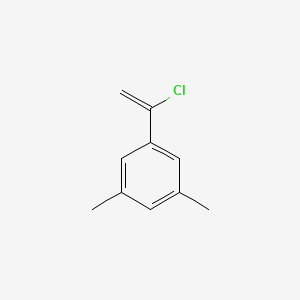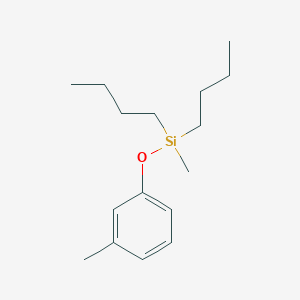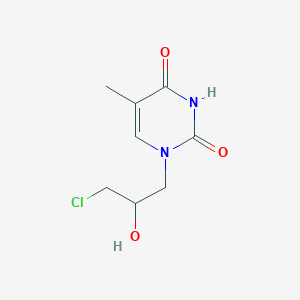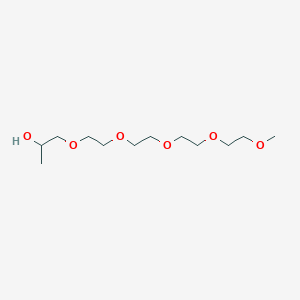
1-(1-Chloroethenyl)-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethenyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where the benzene ring is substituted with a 1-chloroethenyl group and two methyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethenyl)-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylstyrene. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloroethenyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of 1-(1-ethenyl)-3,5-dimethylbenzene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include epoxides and other oxidized compounds.
Reduction: Products include reduced alkenes and alkanes.
Applications De Recherche Scientifique
1-(1-Chloroethenyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(1-Chloroethenyl)-3,5-dimethylbenzene exerts its effects involves interactions with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond in the ethenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
1-(1-Chloroethenyl)benzene: Lacks the methyl groups, leading to different reactivity and applications.
3,5-Dimethylstyrene: Lacks the chlorine atom, affecting its chemical behavior.
1-(1-Bromoethenyl)-3,5-dimethylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 1-(1-Chloroethenyl)-3,5-dimethylbenzene is unique due to the presence of both the 1-chloroethenyl group and the two methyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Propriétés
Numéro CAS |
61172-35-8 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
1-(1-chloroethenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,3H2,1-2H3 |
Clé InChI |
NGKQVGFBUWVLFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)









![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)

